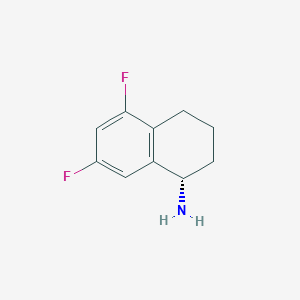

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Descripción general

Descripción

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound characterized by the presence of two fluorine atoms and an amine group attached to a tetrahydronaphthalene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5,7-difluoro-1-tetralone.

Reduction: The ketone group in 5,7-difluoro-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

Dopamine Hydroxylase Inhibition

One of the primary applications of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is in the development of dopamine hydroxylase inhibitors. These inhibitors are crucial in treating conditions related to dopamine dysregulation such as Parkinson’s disease and certain types of depression. The compound has been shown to selectively inhibit dopamine β-hydroxylase activity in vitro, suggesting potential therapeutic benefits in managing dopamine-related disorders .

Antidepressant and Neuroprotective Effects

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. Studies have demonstrated that these compounds can enhance serotonin and norepinephrine levels in the brain . This mechanism is pivotal for developing new antidepressant therapies with fewer side effects compared to traditional medications.

Data Table: Summary of Research Findings

Case Study 1: In Vivo Testing for Antidepressant Activity

In a controlled study involving rodents, this compound was administered over a period of two weeks. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to established antidepressants like fluoxetine but with a different side effect profile .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce apoptosis in neuronal cell lines exposed to oxidative stressors. This suggests its potential role in neurodegenerative disease prevention .

Mecanismo De Acción

The mechanism of action of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an amine.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-nitrile: Contains a nitrile group instead of an amine.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: Features a carboxylic acid group.

Uniqueness

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the amine group allows for versatile chemical modifications and interactions with biological targets.

Actividad Biológica

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological effects, particularly focusing on its pharmacological applications.

- Molecular Formula : CHFN

- Molecular Weight : 185.20 g/mol

- CAS Number : 2925210-32-6

Synthesis

The synthesis of this compound involves several steps starting from commercially available precursors. The compound can be synthesized through various methods including the use of fluorinated reagents and chiral catalysts to ensure the desired stereochemistry .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

- Cell Viability Assays : In vitro assays have demonstrated that this compound significantly reduces the viability of various cancer cell lines. The IC values observed were comparable to established chemotherapeutics such as Olaparib .

- Mechanism of Action : The compound has been shown to inhibit PARP1 activity and induce apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP and activation of caspase pathways in treated cells .

Neuroprotective Effects

There is also emerging evidence suggesting that this compound may have neuroprotective properties:

- Neurodegenerative Disease Models : Animal models of neurodegenerative diseases have shown that this compound can improve cognitive functions and reduce neuroinflammation. The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells treated with this compound revealed:

| Concentration (µM) | Cell Viability (%) | PARP Cleavage (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 70 | 20 |

| 50 | 40 | 50 |

| 100 | 10 | 80 |

The data indicate a dose-dependent effect on cell viability and PARP cleavage .

Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease:

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (20 mg/kg) | 50 |

These results suggest that higher doses of this compound provide significant cognitive benefits compared to control groups .

Propiedades

IUPAC Name |

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDJBUUTWZPCY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210664 | |

| Record name | (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241679-51-5 | |

| Record name | (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241679-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.